N-bromosuccinimide

Descripción general

Descripción

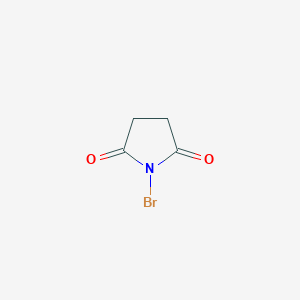

N-Bromosuccinimide (NBS, C₄H₄BrNO₂) is a halogenated succinimide derivative widely used in organic synthesis. It is a white crystalline solid with a molecular weight of 177.985 g/mol and is highly reactive due to its N–Br bond . NBS is renowned for its versatility as a brominating agent in radical reactions (e.g., allylic bromination), electrophilic additions, and oxidations. Its applications span carbohydrate chemistry, pharmaceutical synthesis, and materials science, where it enables precise modifications of substrates like sugars, alkenes, and aromatic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Bromosuccinimide can be synthesized by adding sodium hydroxide and bromine to an ice-water solution of succinimide. The product precipitates out and can be collected by filtration . The crude product can be purified by recrystallization from hot water (90-95°C) .

Industrial Production Methods: In industrial settings, this compound is produced similarly but on a larger scale. The reaction is carefully controlled to avoid decomposition, and the product is stored in a refrigerator to protect it from moisture .

Análisis De Reacciones Químicas

Allylic and Benzylic Bromination

NBS is most renowned for radical-mediated allylic bromination , a reaction critical for introducing bromine at allylic or benzylic positions.

Mechanism:

-

Initiation : NBS generates bromine radicals via homolytic cleavage of the N–Br bond, facilitated by light or radical initiators (e.g., AIBN) .

-

Propagation :

Example : Cyclohexene reacts with NBS in CCl₄ to form 3-bromocyclohexene .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexene | CCl₄, AIBN, reflux | 3-Bromocyclohexene | 70–85% | |

| Toluene | CCl₄, light | Benzyl bromide | 65% |

Key Insight : Allylic radicals are stabilized by resonance, favoring bromination at the most substituted position .

Bromohydrin Formation

NBS replaces Br₂ in electrophilic addition to alkenes , producing bromohydrins with anti stereoselectivity .

Mechanism:

-

The alkene attacks Br⁺ from NBS, forming a bromonium ion.

-

Water opens the bromonium ion, followed by deprotonation to yield the bromohydrin .

Example : Cyclohexene reacts with NBS in aqueous DMSO to form trans-2-bromocyclohexanol .

| Substrate | Solvent System | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Cyclohexene | H₂O/DMSO (1:1) | trans-2-Bromocyclohexanol | Anti |

Limitation : Competing dibromide formation is minimized due to controlled Br₂ release .

α-Bromination of Carbonyl Compounds

NBS selectively brominates α-positions of ketones, esters, and amides via acid-catalyzed enolization or radical pathways .

Example Reactions:

-

Cyclohexanone → 2-Bromocyclohexanone (85% yield, radical conditions) .

-

Ethyl lactate → Ethyl bromopyruvate (64% yield with excess NBS) .

Mechanistic Note : Acid catalysis enhances enol formation, enabling electrophilic bromination .

Aromatic Bromination

Electron-rich aromatics undergo electrophilic substitution with NBS under specific conditions:

| Substrate | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Phenol | DMF, 25°C | 4-Bromophenol | Para | |

| Aniline | AcOH, 0°C | 4-Bromoaniline | Para |

Key Factor : Polar solvents like DMF enhance para-selectivity by stabilizing transition states .

Oxidative Transformations

NBS oxidizes alcohols and amino acids under controlled conditions:

Alcohol Oxidation:

-

Secondary alcohols (e.g., cyclohexanol) → Ketones (e.g., cyclohexanone) using NBS in dimethoxyethane .

Amino Acid Modification:

Aplicaciones Científicas De Investigación

Bromination Reactions

Overview : NBS is primarily recognized for its role in bromination reactions, particularly in the formation of radical intermediates. It facilitates selective bromination of alkenes, alcohols, and aromatic compounds.

Key Reactions :

- Allylic Bromination : NBS is effective in allylic brominations, where it selectively brominates the allylic position of alkenes. This is significant in synthesizing complex organic molecules.

- Aminobromination : Recent studies have demonstrated the use of NBS in aminobromination reactions, allowing for the introduction of both amino and bromo groups into substrates under mild conditions .

Oxidation Reactions

NBS serves as an oxidizing agent in various organic transformations. It can oxidize alcohols to carbonyl compounds without incorporating bromine into the final product.

Case Study : A study reported the oxidation of tetrahydropyranyl (THP) ethers using NBS in water, showcasing its efficiency and user-friendliness .

Medicinal Chemistry

NBS plays a crucial role in synthesizing pharmaceutical compounds. Its ability to introduce bromine into organic molecules is exploited to create biologically active compounds.

Example Applications :

- Synthesis of Chalcone Derivatives : NBS has been employed in aminobromination of chalcones, which are known for their diverse biological activities .

- Pharmaceutical Intermediates : The compound has been used to synthesize α-amino ketones from readily available alcohols and amines through a metal-free one-pot strategy .

Carbohydrate Chemistry

In carbohydrate chemistry, NBS is utilized for the selective transformation of sugar derivatives. It facilitates glycosylation reactions and the synthesis of oligosaccharides.

Data Table: Applications in Carbohydrate Chemistry

Analytical Chemistry

NBS is also employed as a reagent in analytical methods for the quantification of various compounds.

Case Study : A study outlined three methods (titrimetric and spectrophotometric) for determining sumatriptan succinate (STS) using NBS as a brominating agent. These methods were validated for sensitivity and cost-effectiveness, demonstrating NBS's utility beyond synthetic applications .

Mecanismo De Acción

N-Bromosuccinimide acts as a source of bromine radicals. The mechanism involves the formation of a bromine radical, which initiates the reaction by abstracting a hydrogen atom from the substrate. This results in the formation of a resonance-stabilized radical intermediate, which then reacts with molecular bromine to form the final brominated product .

Comparación Con Compuestos Similares

Comparison with Similar N-Halosuccinimides

NBS belongs to the N-halosuccinimide family, which includes N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) . These reagents differ in halogen electrophilicity, reaction mechanisms, and selectivity.

Reactivity and Mechanism

- Radical vs. Electrophilic Pathways : NBS predominantly participates in radical mechanisms, such as the Wohl-Ziegler reaction for allylic bromination, where it generates bromine radicals via homolytic cleavage . In contrast, NCS is more electrophilic, favoring ionic pathways like chlorination of electron-rich aromatics .

- Oxidation Potential: NBS acts as a mild oxidizer in carbohydrate chemistry, converting alcohols to ketones without over-oxidation, whereas NCS is less commonly used for oxidation .

Selectivity and Yield

- Bromination Specificity: NBS exhibits selectivity for allylic and benzylic positions. For example, in the bromination of columbin (a diterpene), NBS selectively adds bromine to the furan ring and double bond, yielding 16-bromocolumbin (45%) and 2α,3β,16-tribromocolumbin (29%) . However, achieving monobromination can be challenging due to competing dibromination, as seen in oxime bromination attempts where product separation proved difficult .

- Comparison with NIS : NIS is less reactive than NBS, making it suitable for iodination under milder conditions. For instance, NIS facilitates direct C–I bond formation in cross-coupling reactions without requiring harsh initiators .

Stability and Handling

- Reactivity Challenges : NBS’s high reactivity complicates its quantification in active pharmaceutical ingredients (APIs), necessitating specialized ion chromatography methods .

- Safety : NBS is moisture-sensitive and requires storage in dry conditions. NCS and NIS are similarly hygroscopic but differ in toxicity; brominated byproducts may pose greater environmental concerns compared to chlorinated analogues .

Actividad Biológica

N-bromosuccinimide (NBS) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the various aspects of NBS's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an organic bromine reagent commonly used in organic synthesis. Its structure consists of a succinimide ring with a bromine atom, making it a potent electrophile. The compound is often employed for selective bromination reactions and has shown significant biological applications, including antimicrobial and enzymatic activities.

NBS acts primarily through the formation of reactive bromonium ions, which can interact with nucleophiles in biological systems. This mechanism underlies its utility in modifying biomolecules, such as proteins and nucleic acids.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas pneumoniae . The mechanism involves the oxidative modification of bacterial cell components, leading to cell death.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Pseudomonas pneumoniae | 12 | 10 |

Modification of Biological Molecules

NBS has been utilized to modify amino acids in proteins, significantly affecting their biological activity. A notable study investigated the modification of tyrosine residues in cardiotoxin II from the Indian cobra. The results indicated that modifications led to altered toxicity profiles, highlighting the importance of tyrosine residues in maintaining biological function .

Case Studies

- Antibacterial Activity : In a study assessing the antibacterial efficacy of NBS, researchers prepared nanosheets using graphene oxide modified with NBS. The modified nanosheets exhibited enhanced antibacterial activity against Staphylococcus aureus, demonstrating potential applications in biomedical materials .

- Protein Modification : Another study focused on the effect of NBS on cardiotoxin II. The research illustrated that NBS-induced modifications significantly reduced the toxicity of the toxin, suggesting that targeted modification can be a strategy for developing safer therapeutic agents .

Research Findings

- Enzymatic Inhibition : NBS has been shown to inhibit specific enzymes by modifying active site residues. For example, its use in assays demonstrated a decrease in catalytic activity for certain hydrolases when treated with NBS .

- Oxidative Stress Induction : Studies indicate that NBS can induce oxidative stress in cells, leading to apoptosis. This property has been explored for potential cancer therapies where inducing cell death in malignant cells is desirable.

Q & A

Q. Basic: What is the optimal synthetic route for preparing N-bromosuccinimide (NBS) in a laboratory setting?

NBS is synthesized via a three-step process:

Formation of succinimide : React succinic acid with ammonia to produce ammonium succinate, followed by dehydration under controlled heating .

Bromination : Treat succinimide with bromine in an alkaline medium (e.g., sodium hydroxide) to introduce the bromo substituent at the nitrogen atom.

Purification : Recrystallize the crude product from hot water or ethanol to obtain high-purity NBS (melting point 175–180°C) .

Q. Basic: How is NBS employed in allylic and benzylic bromination reactions?

NBS is widely used in the Wohl-Ziegler reaction , a radical-mediated bromination process:

- Reagent system : NBS with a radical initiator (e.g., benzoyl peroxide or AIBN) in solvents like CCl₄ or acetonitrile .

- Regioselectivity : Bromination occurs at allylic/benzylic positions due to the stability of radical intermediates (e.g., tertiary > secondary > primary) .

- Example : Bromination of hexanoylbithiophene for synthesizing conjugated thiophene-based organic semiconductors .

Q. Advanced: How can researchers address conflicting data on regioselectivity in NBS-mediated bromination?

Conflicting regioselectivity outcomes often arise from variations in radical stabilization and solvent effects :

- Case study : In poly(3-hexylthiophene) bromination, NBS preferentially targets the β-position of thiophene rings, but terminal positions may dominate in less stabilized systems .

- Mitigation :

Q. Advanced: What analytical methods are recommended for quantifying trace NBS in pharmaceutical intermediates?

Ion chromatography (IC) is the gold standard:

- Sample prep : Liquid-liquid extraction (LLE) with alkaline reagents to isolate NBS from matrices like prasugrel or favipiravir .

- Detection : Quantify bromide ions via suppressed conductivity detection using a gradient elution (KOH eluent) .

- Validation : Achieve limits of detection (LOD) ≤ 0.1 ppm with precision RSD < 5% .

Q. Advanced: How does NBS enable selective functionalization of polymers for electronic applications?

NBS facilitates post-polymerization modification of conductive polymers:

- Step 1 : Brominate poly(3-hexylthiophene) (P3HT) with NBS to introduce bromine at specific sites.

- Step 2 : Perform lithium-halogen exchange followed by quenching with electrophiles (e.g., aldehydes) to install functional groups for nanoelectromechanical devices (NEMS) .

- Key advantage : Retains polymer conductivity while enabling tunable surface properties .

Q. Advanced: What safety protocols are critical for handling NBS in large-scale reactions?

NBS poses thermal decomposition risks and requires stringent controls:

- Thermal hazards : Decomposition above 80°C releases toxic gases (e.g., HBr). Use RC1 calorimetry to monitor exotherms in solvents like DMF .

- Mitigation :

Q. Advanced: How does NBS compare to alternative brominating agents in stereoselective synthesis?

NBS offers superior selectivity in certain contexts:

- Biomimetic oxidation : In water with β-cyclodextrin, NBS selectively oxidizes alcohols to ketones without over-bromination, outperforming Br₂ or HBr .

- Limitations : For electron-deficient alkenes, NBS may fail; alternatives like dibromohydantoin are preferred .

Q. Advanced: What role does NBS play in protein sequencing and structural analysis?

NBS selectively cleaves tryptophan residues in proteins:

- Procedure : Treat the protein with NBS in acetic acid to oxidize tryptophan, enabling subtractive Edman degradation for sequence determination .

- Application : Used to map the carboxyl-terminal glutamine in nuclear proteins .

Q. Advanced: Can NBS be used in electrochemical bromination for API synthesis?

Yes, NBS enhances electrochemical bromination efficiency :

- Example : In ambroxol synthesis, NBS paired with NaBrO₃/NaHSO₃ achieves selective bromination of alkylbenzenes under mild conditions .

- Advantage : Reduces byproduct formation compared to traditional Br₂ routes .

Q. Advanced: How can researchers optimize NBS-based bromination in flow reactors?

Continuous flow systems improve yield and safety:

- Parameters :

- Residence time: 5–10 minutes.

- Temperature: 25–40°C.

- Catalyst: Radical initiators (e.g., benzoyl peroxide at 0.1 mol%) .

- Case study : Synthesis of 3,5-dibromo-2,6-difluorotoluene achieved 92% yield in flow vs. 78% in batch .

Propiedades

IUPAC Name |

1-bromopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLIMKBDDGJMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038738 | |

| Record name | 1-Bromopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a mild odor of bromine; [Merck Index] White, pale yellow, or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | N-Bromosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

338.9 °C at 101.325 kPa | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.47 g/100 g water at 25 °C, Slightly soluble in water, Slightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexane, In tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °C) | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.098 g/cu cm at 25 °C | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11.0 [mmHg], VP: 0.001 Pa at 25 °C | |

| Record name | N-Bromosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic bisphenoidal crystals, Crystals from benzene, Solid at 20 °C and 1031 hPa; powder | |

CAS No. |

128-08-5 | |

| Record name | N-Bromosuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromosuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromosuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8G1F2UCJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

173-175 °C (slight decomposition), MP: 174 °C | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.